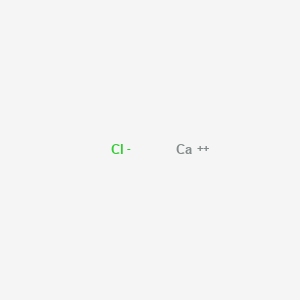

Calcium;chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Calcium chloride is an inorganic compound with the chemical formula CaCl₂. It is a white crystalline solid at room temperature and is highly soluble in water. This compound is widely used in various industries due to its hygroscopic nature, which means it can absorb moisture from the environment .

準備方法

Synthetic Routes and Reaction Conditions: Calcium chloride can be prepared by reacting calcium carbonate (CaCO₃) with hydrochloric acid (HCl). The reaction produces calcium chloride, water, and carbon dioxide: [ \text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods:

Directly from Limestone: Calcium chloride can be produced directly from limestone, which is a naturally occurring form of calcium carbonate.

By-product of the Solvay Process: A significant amount of calcium chloride is produced as a by-product of the Solvay process, which is used for the manufacture of soda ash (sodium carbonate).

Types of Reactions:

Oxidation and Reduction: Calcium chloride does not typically undergo oxidation or reduction reactions due to its ionic nature.

Substitution Reactions: Calcium chloride can participate in substitution reactions. For example, it reacts with sodium carbonate (Na₂CO₃) to form calcium carbonate (CaCO₃) and sodium chloride (NaCl): [ \text{CaCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{CaCO}_3 + 2\text{NaCl} ]

Common Reagents and Conditions:

Hydrochloric Acid (HCl): Used in the preparation of calcium chloride from calcium carbonate.

Sodium Carbonate (Na₂CO₃): Used in substitution reactions to form calcium carbonate.

Major Products Formed:

Calcium Carbonate (CaCO₃): Formed in substitution reactions with sodium carbonate.

Sodium Chloride (NaCl): Formed as a by-product in substitution reactions.

科学的研究の応用

Calcium chloride has a wide range of applications in scientific research:

Chemistry: Used as a drying agent to remove moisture from gases and liquids.

Biology: Employed in the preparation of competent cells for bacterial transformation.

Medicine: Used in the treatment of hypocalcemia and as an antidote for magnesium intoxication.

Industry: Utilized for de-icing roads, controlling dust, and as a brine in refrigeration plants

作用機序

Calcium chloride dissociates in water to provide calcium (Ca²⁺) and chloride (Cl⁻) ions. These ions are essential for various physiological processes:

Calcium Ions (Ca²⁺): Play a crucial role in muscle contraction, nerve transmission, and blood clotting.

Chloride Ions (Cl⁻): Help maintain osmotic balance and are involved in the production of hydrochloric acid in the stomach

類似化合物との比較

Sodium Chloride (NaCl):

Potassium Chloride (KCl): Used as a fertilizer and in medical treatments for potassium deficiency.

Uniqueness of Calcium Chloride:

Hygroscopic Nature: Calcium chloride’s ability to absorb moisture makes it unique compared to sodium chloride and potassium chloride.

Higher Solubility: Calcium chloride is more soluble in water than sodium chloride and potassium chloride, making it more effective in certain applications.

Calcium chloride’s versatility and unique properties make it an invaluable compound in various fields, from industrial applications to scientific research.

特性

分子式 |

CaCl+ |

|---|---|

分子量 |

75.53 g/mol |

IUPAC名 |

calcium;chloride |

InChI |

InChI=1S/Ca.ClH/h;1H/q+2;/p-1 |

InChIキー |

FJBDAVVJAPUENG-UHFFFAOYSA-M |

正規SMILES |

[Cl-].[Ca+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-phenylmethoxy-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B13909964.png)

![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol diHCl](/img/structure/B13909983.png)

![2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B13909986.png)

![3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13909990.png)

![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13909994.png)

![4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13909997.png)

![N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13910045.png)